4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide
Description
4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a synthetic small molecule characterized by a pyridazinone core substituted at position 3 with a 3,5-dimethylpyrazole moiety. The pyridazinone’s nitrogen at position 1 is linked via an acetyl group to a 4-aminobenzamide functional group. Its molecular weight is 366.37 g/mol (calculated molecular formula: C₁₈H₁₈N₆O₃) .
Properties
Molecular Formula |
C18H18N6O3 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
4-[[2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]acetyl]amino]benzamide |
InChI |
InChI=1S/C18H18N6O3/c1-11-9-12(2)24(21-11)15-7-8-17(26)23(22-15)10-16(25)20-14-5-3-13(4-6-14)18(19)27/h3-9H,10H2,1-2H3,(H2,19,27)(H,20,25) |
InChI Key |
ICWSVYBLFNOFMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(=O)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide typically involves multi-step organic reactions. The starting materials often include 3,5-dimethyl-1H-pyrazole and 6-oxopyridazine derivatives. The key steps involve:
Formation of the pyrazole ring: This can be achieved through cyclization reactions involving hydrazine and diketones.
Formation of the pyridazine ring: This involves the reaction of hydrazine with dicarbonyl compounds.
Coupling reactions: The pyrazole and pyridazine rings are then coupled through acetylation and amidation reactions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
The benzamide group in the target compound versus the sulfonamide in 5a alters electronic properties and bioavailability, as sulfonamides typically exhibit higher polarity .
Synthetic Routes :
- Compound 5a is synthesized via nucleophilic substitution using benzyl bromide derivatives under mild conditions (5°C, 3 hours) . The target compound likely requires a similar approach but substitutes benzyl bromide with a pyrazole-containing reagent.
Physicochemical Properties :
- The higher molecular weight of the target compound (366.37 vs. 357.38 g/mol) reflects the dimethylpyrazole group’s contribution. This may increase lipophilicity (logP) compared to 5a, which contains a polar sulfonamide.
Research Findings and Implications
Structural Determinants: The pyridazinone core is a common scaffold in kinase inhibitors (e.g., PDE5 or CDK inhibitors). Substitution at position 3 with heterocycles like pyrazole or benzyloxy tailors interaction with enzymatic active sites .
Synthetic Feasibility: Both compounds are synthesized using pyridazinone intermediates. The target’s dimethylpyrazole substituent may require protective-group strategies to avoid side reactions during substitution.
Unresolved Questions :
- Evidence gaps include biological activity, solubility, and stability data. Comparative studies using assays (e.g., enzyme inhibition or pharmacokinetics) are needed to validate functional advantages.
Biological Activity
The compound 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide is a pyrazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrazole ring, which is known for its diverse biological activities. The presence of an acetylamino group and a benzamide moiety contributes to its potential pharmacological effects.
Research indicates that compounds containing pyrazole rings exhibit a variety of mechanisms through which they exert their biological effects:
-
Anticancer Activity :
- Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies on similar compounds have indicated that they can disrupt mTORC1 signaling pathways, leading to increased autophagy and reduced tumor growth in pancreatic cancer models .
- The specific compound under discussion has been implicated in modulating autophagic flux, which is critical for cellular homeostasis and cancer cell survival under stress conditions .
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of 4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzamide can be significantly influenced by its structural components:
- Pyrazole Ring : The presence of the 3,5-dimethyl substitution on the pyrazole ring enhances lipophilicity and may improve cellular uptake.
- Acetylamino Group : This moiety is crucial for interaction with biological targets, influencing binding affinity and specificity.
Research has shown that modifications to these groups can lead to variations in potency and selectivity against different cancer cell lines or microbial strains .
Case Studies
Several studies have investigated the biological activities of related pyrazole compounds:
- Antiproliferative Activity : A study focused on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reported submicromolar antiproliferative effects against MIA PaCa-2 pancreatic cancer cells. These compounds were found to reduce mTORC1 activity significantly, indicating a potential pathway for therapeutic intervention .
- Autophagy Modulation : Another investigation highlighted how certain pyrazole derivatives could modulate autophagy by disrupting autophagic flux in cancer cells. This was evidenced by the accumulation of LC3-II protein levels under starvation conditions, suggesting an interference with autophagic degradation processes .
Research Findings
Recent literature reviews have summarized the broad spectrum of biological activities associated with pyrazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
